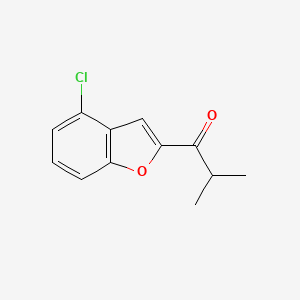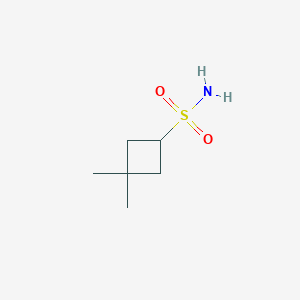
1,1,1-Trifluoro-2-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-methylbutan-2-amine is a fluorinated amine compound with the molecular formula C5H10F3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually purified through distillation or crystallization techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-methylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-amine involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with enzymes and proteins are of particular interest in biological research, where it may inhibit or activate specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-amine
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-methylbutan-2-one
Uniqueness
1,1,1-Trifluoro-2-methylbutan-2-amine is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications .
Eigenschaften
Molekularformel |
C5H10F3N |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-4(2,9)5(6,7)8/h3,9H2,1-2H3 |
InChI-Schlüssel |
SXFSTVSZZSSYHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
![1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13176690.png)
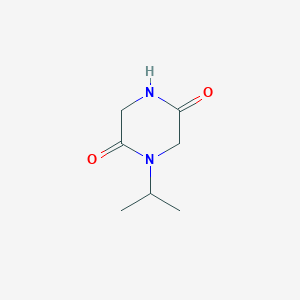
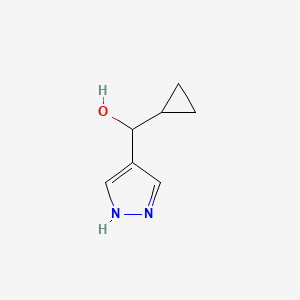
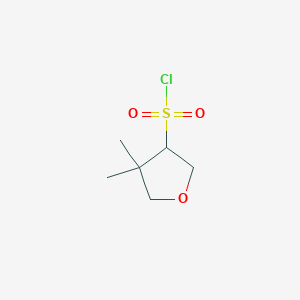

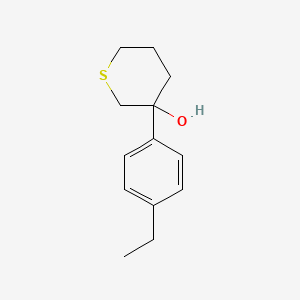

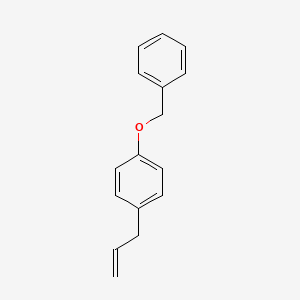
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
